molecular formula C26H28N2O4S B2975196 N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE CAS No. 690644-18-9

N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE

Cat. No.: B2975196
CAS No.: 690644-18-9
M. Wt: 464.58
InChI Key: WAJHVJDGXLMZGE-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide ( 690644-18-9) is a synthetic chemical compound with a molecular formula of C26H28N2O4S and a molecular weight of 464.58 g/mol . This benzamide derivative features a sulfonamide functional group, a moiety widely recognized in medicinal chemistry for its versatility in drug discovery and its ability to form hydrogen bonds with biological targets . Compounds containing sulfonamide groups have demonstrated a diverse range of pharmacological activities in scientific research, including serving as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurological disease research . Furthermore, sulfonamides have been extensively investigated for their potential in anticancer research, with mechanisms that may involve cell cycle perturbation, disruption of microtubule assembly, and the inhibition of critical enzymes such as carbonic anhydrase . The structural features of this compound, particularly the incorporation of a 4-tert-butylbenzenesulfonamido group, suggest potential for enhanced lipophilicity, which can be a key factor in optimizing membrane permeability and pharmacokinetic properties in lead compound development . This makes it a valuable chemical tool for researchers in the fields of medicinal chemistry and chemical biology, enabling the exploration of new therapeutic agents and biological mechanisms. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-18(29)21-6-5-7-23(16-21)28-25(30)20-10-8-19(9-11-20)17-27-33(31,32)24-14-12-22(13-15-24)26(2,3)4/h5-16,27H,17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHVJDGXLMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the acetylation of 3-aminophenyl compounds, followed by sulfonamide formation with 4-tert-butylbenzenesulfonyl chloride. The final step involves the coupling of these intermediates under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.

    Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for microbial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis of Structural Differences and Implications

(a) Hydrophobic Interactions

The target compound and the two tert-butyl-containing analogs (from evidence 7 and 8) exhibit enhanced hydrophobic enclosure due to the tert-butyl group , a feature critical for binding to hydrophobic protein pockets. Glide’s XP scoring function emphasizes such interactions, which correlate with improved binding affinity . In contrast, the thienyl-substituted compound (evidence 4) relies on aromatic stacking but lacks comparable steric bulk.

(b) Hydrogen-Bonding Capacity
  • The target compound’s sulfonamide and acetyl groups provide both hydrogen-bond donors and acceptors, aligning with Glide’s prioritization of neutral-neutral hydrogen bonds in enclosed environments .
(c) Molecular Weight and Druglikeness
  • The target compound (MW 490.61) and the piperazinyl-pyrimidine analog (MW 503.59) approach or exceed the typical threshold for druglikeness (MW ≤ 500). This may impact bioavailability compared to the smaller thio-linked compound (MW 423.53) .

Docking Performance Insights

While direct docking results for these compounds are unavailable, Glide’s methodology (evidence 1–3) provides context:

  • Compounds with hydrophobic enclosures (e.g., tert-butyl groups) and balanced hydrogen-bond networks are likely to achieve higher docking accuracy and enrichment factors .
  • The target compound’s structure is optimized for these criteria, suggesting superior performance compared to analogs lacking these features (e.g., the thienyl-substituted benzamide) .

Biological Activity

N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide is a sulfonamide compound with notable potential in various biological applications. Its structure, which includes both an acetyl and a sulfonamide functional group, positions it as a candidate for pharmacological development, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C18H21N2O3S
  • Molecular Weight : 331.4 g/mol
  • IUPAC Name : N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide

The compound features a sulfonamide group, which is known for its role in various pharmacological activities, including antibacterial and antitumor effects. The presence of the acetyl group enhances its reactivity and potential interactions with biological targets.

1. Antitumor Activity

Research indicates that compounds structurally similar to N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide have shown significant inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is implicated in tumor growth and metastasis, making the compound a promising candidate for cancer therapy.

  • Case Study : A study demonstrated that derivatives of sulfonamides exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action appears to involve the inhibition of tumor-associated carbonic anhydrases, which are crucial for maintaining pH balance within tumors .

2. Antimicrobial Activity

Sulfonamide compounds are historically recognized for their antibacterial properties. N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide may exhibit similar antimicrobial activity due to its sulfonamide moiety.

  • Research Findings : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism might be applicable to N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide, warranting further investigation into its spectrum of activity against various pathogens .

Synthesis and Derivatives

The synthesis of N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide typically involves multi-step reactions that require careful control of conditions to optimize yield and selectivity. The presence of the acetyl group allows for various modifications, potentially leading to derivatives with enhanced biological activity.

Compound NameStructure FeaturesUnique Aspects
N-(3-Acetylphenyl)-4-tert-butylbenzenesulfonamideSimilar sulfonamide structureDifferent position of the acetyl group
4-Tert-ButylbenzenesulfonamideLacks the acetophenone moietySimpler structure with no acetyl substitution
N-(4-Methylphenyl)-4-tert-butylbenzenesulfonamideMethyl group instead of acetylPotentially different biological activities

This table illustrates the diversity within sulfonamides and highlights how structural modifications can influence biological activities.

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